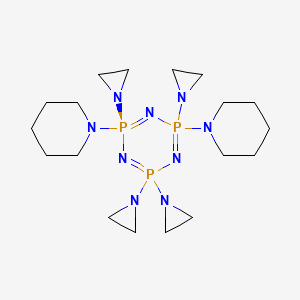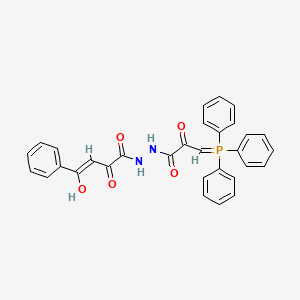
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- is a complex organic compound with a unique structure that includes a butenoic acid backbone, a hydroxy group, a phenyl group, and a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- typically involves multi-step reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-benzoyl-5-methoxycarbonyl-1-phenyl-2,3-dihydropyrrole-2,3-dione.
Reaction with Hydrogen Chloride: The compound is treated with hydrogen chloride in 1,4-dioxane for 2.5 hours under heating conditions.
Intermediate Formation: This step yields an intermediate compound, which is further reacted with hydroxylamine hydrochloride in ethanol at 80°C for 2 hours.
Industrial Production Methods
The use of advanced techniques such as microwave-assisted synthesis may also be employed to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-dioxo-4-phenylbutanoic acid, while reduction can produce 2-hydroxy-4-oxo-4-phenylbutanoic acid .
Applications De Recherche Scientifique
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, further modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, ethyl ester: Similar structure but with an ethyl ester group instead of the hydrazide moiety.
2,4-Dioxo-4-phenylbutanoic acid: Lacks the hydrazide and triphenylphosphoranylidene groups.
2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester: Contains a methyl ester group instead of the hydrazide moiety.
Uniqueness
The uniqueness of 2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazide and triphenylphosphoranylidene groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
149990-82-9 |
|---|---|
Formule moléculaire |
C31H25N2O5P |
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
(Z)-4-hydroxy-2-oxo-N'-[2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoyl]-4-phenylbut-3-enehydrazide |
InChI |
InChI=1S/C31H25N2O5P/c34-27(23-13-5-1-6-14-23)21-28(35)30(37)32-33-31(38)29(36)22-39(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,34H,(H,32,37)(H,33,38)/b27-21- |
Clé InChI |
KVPUBQZTBZKNGI-MEFGMAGPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/O |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




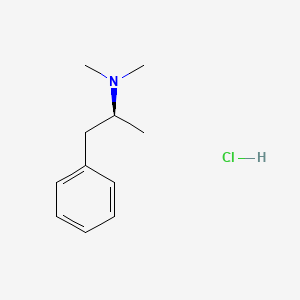

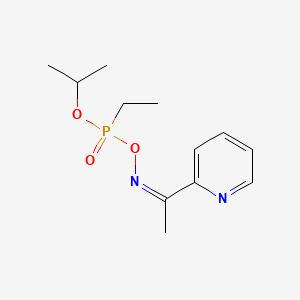
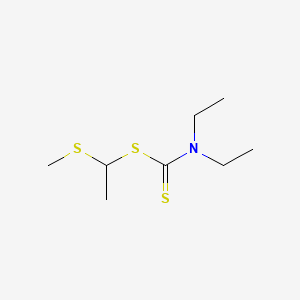
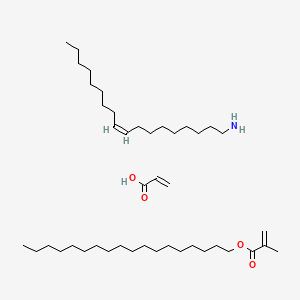
![4-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine;phosphoric acid](/img/structure/B12714815.png)
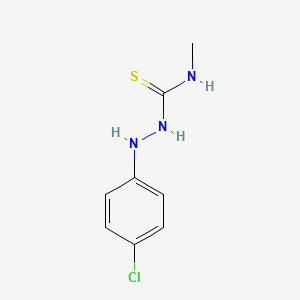
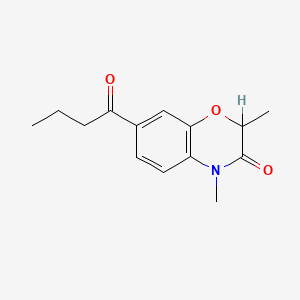
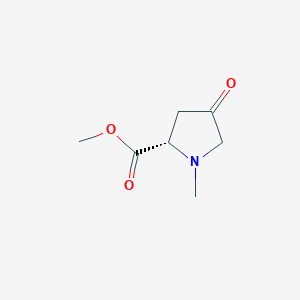
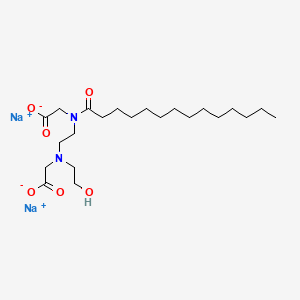
![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
